Orthogonal Deprotection: 90% Conversion to Menthone at Room Temperature While Thioacetals Remain Intact
The target oxathioacetal undergoes rapid, high-yielding, and chemoselective deprotection in the presence of thioacetals. Under CF3SO3SiMe3 catalysis with 4-nitrobenzaldehyde in dichloromethane, the compound is cleanly converted to 5-methyl-2-isopropylcyclohexanone (menthone) with a 90% isolated yield in 0.08 hours at room temperature, while 1,3-dithiolane (thioacetal) groups remain untouched [1]. This orthogonal selectivity is a defining advantage over the corresponding 1,4-dithiaspiro[4.5]decane analog, which resists cleavage under the same conditions. Generic substitution with a dithiaspiro protecting group would eliminate the ability to perform selective carbonyl unveiling in the presence of other sulfur-based protecting groups.
| Evidence Dimension | Oxathioacetal deprotection yield and selectivity vs. thioacetal |
|---|---|
| Target Compound Data | 90% yield of menthone within 0.08 h at room temperature |
| Comparator Or Baseline | 1,4-Dithiaspiro[4.5]decane analog (thioacetal group remains intact; no deprotection observed) |
| Quantified Difference | Complete chemoselectivity: oxathioacetal cleaved, thioacetal preserved |
| Conditions | CF3SO3SiMe3 (catalyst), 4-nitrobenzaldehyde, CH2Cl2, room temperature, 0.08 h |
Why This Matters
This enables late-stage orthogonal carbonyl deprotection in complex molecule synthesis where multiple protecting groups (e.g., thioacetals and oxathioacetals) must be manipulated independently, making this compound strategically indispensable for multi-step synthetic routes.
- [1] Molaid Chemical Database. 1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)- (CAS 102363-64-4). Reaction information citing Ravindranathan, T. et al., J. Chem. Soc., Chem. Commun., 1994, 1937-1938. DOI: 10.1039/c39940001937. View Source
